BenchChemオンラインストアへようこそ!

Fluorodeoxyglucose F 18

Neuro-oncology Glioma imaging PET radiotracer comparison

[18F]FDG is the global reference PET tracer, validated for glucose metabolism imaging across oncology, cardiology, and neurology. With a high tumor-to-muscle ratio (8.12) and 86.7% diagnostic accuracy for bone metastasis, it delivers unmatched versatility. Produced under cGMP with 96-98% radiochemical purity per USP-NF, our product reduces batch rejection risks. Its 89% specificity for glioma grading outperforms amino acid tracers, while superior detection of CT-negative bone metastases (P<0.002) makes it essential for occult lesion assessment. Choose [18F]FDG for broad-spectrum clinical utility and reliable supply.

Molecular Formula C6H11FO5
Molecular Weight 181.15 g/mol
Cat. No. B1208095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorodeoxyglucose F 18
Synonyms18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F
Molecular FormulaC6H11FO5
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1
InChIKeyZCXUVYAZINUVJD-JZRMKITLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludeoxyglucose F 18 ([18F]FDG) Procurement Guide: Clinical PET Radiotracer for Glucose Metabolism Imaging


Fludeoxyglucose F 18 ([18F]FDG) is an F-18-labeled glucose analog radiopharmaceutical used in positron emission tomography (PET) imaging. [18F]FDG is transported into cells via glucose transporters (primarily GLUT1) and phosphorylated by hexokinase to [18F]FDG-6-phosphate, which undergoes metabolic trapping without further glycolysis [1]. This mechanism enables non-invasive visualization and quantification of glucose metabolism in tissues, forming the basis for its extensive clinical use in oncology, cardiology, and neurology [2]. As the most widely used PET radiopharmaceutical globally, [18F]FDG serves as the reference standard against which newer tracers are benchmarked [3].

Why [18F]FDG Cannot Be Substituted by Other F-18-Labeled PET Radiotracers


Although multiple F-18-labeled PET tracers share the same radioisotope ([18F], t1/2 = 109.8 min), their biological targeting mechanisms, biodistribution profiles, and clinical performance diverge substantially. [18F]FDG reflects glucose metabolism via GLUT1/hexokinase trapping, whereas other tracers probe distinct pathways: [18F]FLT measures cellular proliferation (thymidine kinase-1), [18F]FMISO detects hypoxia (nitroreductase-mediated retention), [18F]FET images amino acid transport (LAT1), and [18F]fluorocholine targets membrane synthesis [1]. These mechanistic differences produce non-overlapping clinical utility profiles—a tracer that outperforms [18F]FDG in one indication may fail completely in another [2]. Procurement decisions based solely on isotope identity without consideration of targeting mechanism and validated clinical performance will result in diagnostically inappropriate tracer selection [3].

[18F]FDG Product-Specific Quantitative Evidence for Scientific and Procurement Decision-Making


Superior Tumor Lesion Delineation: [18F]FDG vs. [18F]FLT in Low-Grade Glioma Imaging

In a prospective head-to-head clinical study of 15 patients with low-grade gliomas, [18F]FDG PET/CT visualized tumors in 7 of 13 cases (54%), whereas [18F]FLT detected lesions in only 4 of 13 cases (31%) [1]. The average tumor standardized uptake value (SUVmax) for [18F]FDG (8.5 ± 4.4) was substantially higher than that for [18F]FLT (1.8 ± 0.91) [1]. Although [18F]FDOPA demonstrated superior overall visualization, [18F]FDG significantly outperformed [18F]FLT as a proliferation-targeted alternative [1].

Neuro-oncology Glioma imaging PET radiotracer comparison

High Radiochemical Purity and GMP Compliance: [18F]FDG Production Reliability Metrics

Under cGMP manufacturing conditions, [18F]FDG demonstrates consistent and high radiochemical purity. Automated synthesis using the TRACERlab FXFDG module yields ≥95% radiochemical purity meeting quality control standards for human injection . In a comparative cGMP production study, [18F]FDG achieved 96% radiochemical purity by HPLC analysis, which was numerically higher than 68Ga-DOTATATE produced under the same cGMP framework (92%) [1]. Optimized production protocols achieve mean radiochemical purity of 98% with compliance to USP-NF 2021 and Argentine Pharmacopoeia standards [2].

Radiopharmaceutical quality control GMP manufacturing Regulatory compliance

Diagnostic Specificity Advantage: [18F]FDG vs. [11C]Methionine and [18F]FET for Glioma Grading

A meta-analysis comparing PET tracers for glioma grading revealed that [18F]FDG PET has pooled specificity of 89%, which is significantly greater than both [11C]methionine MET PET (55%) and [18F]FET PET (57%) [1]. Conversely, MET and FET demonstrated superior sensitivity compared to FDG [1]. Additionally, in a direct comparative study of semi-quantitative glioma malignancy assessment, ROC analysis indicated that [18F]FDG performance was superior to [11C]methionine for most evaluated tumor-to-background ratios [2].

Glioma grading Diagnostic specificity Brain tumor imaging

Limited Tumor-Selectivity: [18F]FDG vs. [18F]FMISO in Tumor-Inflammation Differentiation

In a murine sarcoma and inflammation model, [18F]FDG demonstrated tumor-to-muscle ratio of 8.12 at 4 hours post-injection, which was higher than [18F]FMISO (6.79) and [18F]FAc (3.72) [1]. However, [18F]FDG also showed high inflammatory lesion uptake (inflammatory lesion-to-muscle ratio of 4.69), resulting in a low tumor-to-inflammation ratio of 1.73 [1]. In contrast, [18F]FMISO achieved a tumor-to-inflammation ratio of 4.57, indicating superior differentiation of tumor from inflammation [1]. This evidence establishes that [18F]FDG should not be selected for applications requiring discrimination between malignancy and inflammatory processes.

Tumor imaging Inflammation differentiation Hypoxia imaging

Diagnostic Accuracy Benchmark: [18F]FDG vs. [18F]NaF in Breast Cancer Bone Metastasis Detection

In a clinical study of 45 breast cancer patients with suspected bone metastases, [18F]FDG PET/CT demonstrated diagnostic accuracy of 86.7% compared to 84.4% for [18F]NaF PET/CT at patient-based analysis (McNemar's χ² = 6.23, P = 0.01) [1]. At lesion-based analysis of 244 bone lesions, the accuracy difference remained significant (McNemar's χ² = 93.4, P < 0.0001) [1]. Notably, [18F]FDG provided more accurate detection of CT-negative metastases (P < 0.002) and vertebral localizations (P < 0.002), while [18F]NaF was superior for sclerotic (P < 0.005) and rib lesions (P < 0.04) [1].

Breast cancer Bone metastasis Diagnostic accuracy

Optimal Procurement and Application Scenarios for [18F]FDG Based on Quantitative Evidence


Oncology: Broad-Spectrum Tumor Metabolic Imaging and Staging

[18F]FDG is indicated for PET imaging to assess abnormal glucose metabolism for evaluating malignancy in patients with known or suspected abnormalities [1]. The evidence from Section 3 demonstrates its high tumor-to-muscle ratio (8.12) [2] and established diagnostic accuracy in bone metastasis (86.7%) [3], supporting its selection as the primary oncologic PET tracer for initial diagnosis, staging, and therapy response assessment. Procurement should prioritize [18F]FDG for facilities requiring a versatile tracer covering the broadest range of cancer types. [1]

Quality-Controlled GMP Radiopharmaceutical Production

Based on documented radiochemical purity of 96% under cGMP conditions [1] and optimized production achieving 98% purity with USP-NF compliance [2], [18F]FDG procurement should prioritize suppliers with validated automated synthesis platforms and robust quality control programs. The high and reproducible purity metrics demonstrated in Section 3 translate to reliable clinical imaging performance and regulatory compliance, reducing batch rejection rates and supply chain disruptions. [1] [2]

Neuro-Oncology: Glioma Metabolic Characterization (Not for Recurrence Detection)

Evidence from Section 3 establishes [18F]FDG's 89% pooled specificity for glioma grading—significantly higher than amino acid tracers [1]—and its superior performance over [18F]FLT in low-grade glioma visualization (54% vs. 31% detection rate) [2]. However, procurement for recurrent glioma evaluation should consider alternative tracers, as meta-analysis indicates [18F]FLT has moderately better overall accuracy for diagnosing glioma recurrence (sensitivity 82% vs. 78% for [18F]FDG) [3]. [18F]FDG is optimally deployed for initial glioma characterization where high specificity is required. [1] [2]

Bone Metastasis Detection with Lesion-Type Stratification

Clinical evidence demonstrates [18F]FDG's superior accuracy for detecting CT-negative bone metastases (P < 0.002) and vertebral localizations (P < 0.002) in breast cancer patients [1]. However, procurement decisions for sclerotic or rib-predominant disease should favor [18F]NaF based on its demonstrated superiority for these lesion types (P < 0.005 and P < 0.04, respectively) [1]. [18F]FDG should be prioritized when occult or lytic metastases are suspected and when vertebral assessment is clinically indicated. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorodeoxyglucose F 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.